![molecular formula C21H16F3NO3S B2942094 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether CAS No. 477869-59-3](/img/structure/B2942094.png)

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

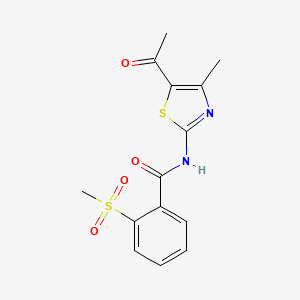

Descripción

Chemical Reactions Analysis

The chemical reactions involving MNTPE are not explicitly mentioned in the search results. Given the presence of reactive functional groups in its structure, it can be inferred that MNTPE may participate in various chemical reactions .Physical And Chemical Properties Analysis

MNTPE has a molecular weight of 419.42. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

High Yield Photoreagents for Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, which are unreactive in the dark under biological conditions but react quantitatively with amines upon irradiation. This characteristic makes them particularly useful in biochemistry for studying protein interactions and functions (Jelenc, Cantor, & Simon, 1978).

Advanced Polymeric Materials

The study of thiophenyl-substituted benzidines has led to the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences. These materials offer promising applications in the fields of optoelectronics and advanced coatings, showcasing the importance of sulfanyl and nitrobenzyl groups in developing high-performance polymers (Tapaswi et al., 2015).

Novel Thermally Stable Polymers

Research into novel diamines incorporating sulfone, ether, and amide structures has facilitated the development of thermally stable polyimides. These polymers, characterized by their robustness and high thermal stability, highlight the utility of incorporating specific functional groups for enhancing polymer properties (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Organocatalysis

A study on bifunctional organocatalysts, specifically 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, has shown high efficiency in catalyzing asymmetric Michael addition reactions. This research illustrates the potential of such compounds in synthetic organic chemistry, especially in enantioselective synthesis (Wang, Yu, Liu, & Peng, 2009).

Photochemical Reaction Mechanisms

Understanding the photochemical reactions of 2-nitrobenzyl compounds has implications for the development of photoprotective groups and light-sensitive materials. Such studies contribute to the broader field of photochemistry, with potential applications in the design of new materials and molecular devices (Il'ichev, Schwörer, & Wirz, 2004).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfanyl-2-nitro-4-[[3-(trifluoromethyl)phenoxy]methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3NO3S/c1-14-5-8-18(9-6-14)29-20-10-7-15(11-19(20)25(26)27)13-28-17-4-2-3-16(12-17)21(22,23)24/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMCUNBGZOYQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)

![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)

![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)